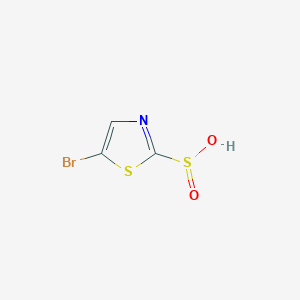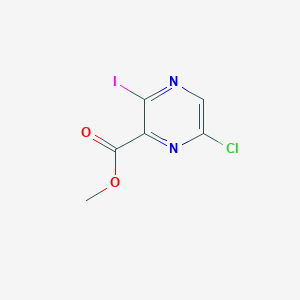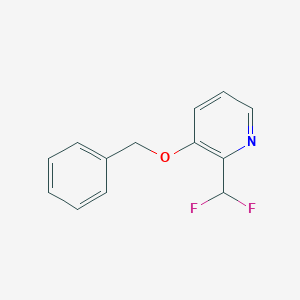
3-(Benzyloxy)-2-(difluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-2-(difluoromethyl)pyridine is an organic compound that features a pyridine ring substituted with a benzyloxy group at the 3-position and a difluoromethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-(difluoromethyl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or through radical difluoromethylation reactions.
Attachment of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a benzyloxy halide reacts with the pyridine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-2-(difluoromethyl)pyridine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Pyridinium dichromate, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyloxy halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-(Benzyloxy)-2-(difluoromethyl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-2-(difluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The difluoromethyl group can influence the compound’s electronic properties, affecting its binding affinity to target proteins and enzymes . These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)-2-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
3-(Methoxy)-2-(difluoromethyl)pyridine: Similar structure but with a methoxy group instead of a benzyloxy group.
2-(Difluoromethyl)pyridine: Lacks the benzyloxy group, making it less lipophilic.
Uniqueness
3-(Benzyloxy)-2-(difluoromethyl)pyridine is unique due to the combination of the benzyloxy and difluoromethyl groups, which confer distinct chemical and physical properties. The benzyloxy group enhances lipophilicity and membrane permeability, while the difluoromethyl group influences electronic properties and metabolic stability .
Properties
Molecular Formula |
C13H11F2NO |
|---|---|
Molecular Weight |
235.23 g/mol |
IUPAC Name |
2-(difluoromethyl)-3-phenylmethoxypyridine |
InChI |
InChI=1S/C13H11F2NO/c14-13(15)12-11(7-4-8-16-12)17-9-10-5-2-1-3-6-10/h1-8,13H,9H2 |
InChI Key |
HOQSCRPQZLIGNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


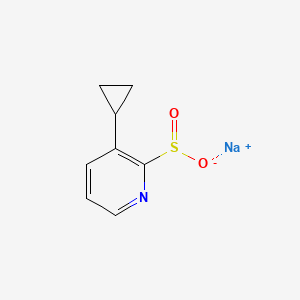
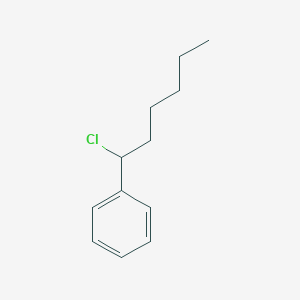
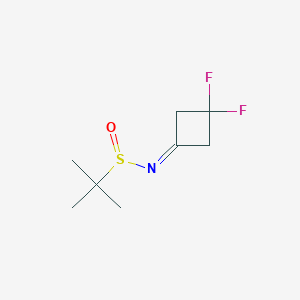

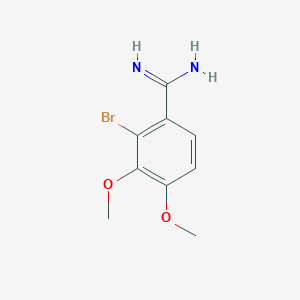
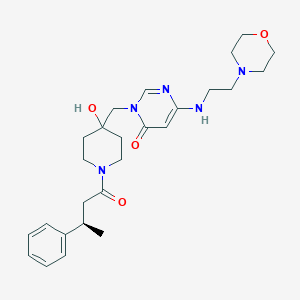

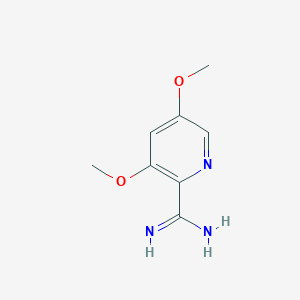
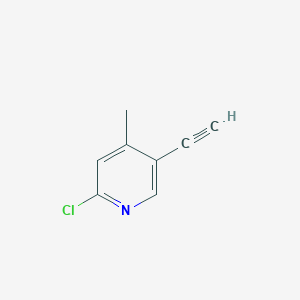
![4-[5-(1-Adamantyl)-2-(3-pyridinyl)-1H-indol-3-YL]-1-butanamine dihydrochloride](/img/structure/B13117439.png)
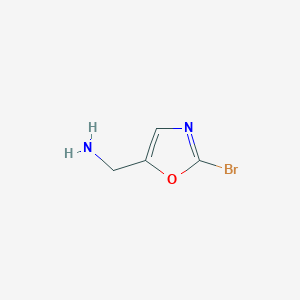
![9-Bromo-9H-tribenzo[a,c,e][7]annulene](/img/structure/B13117447.png)
